

Ceralasertib: A Technical Guide to its Role in the DNA Damage Response Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

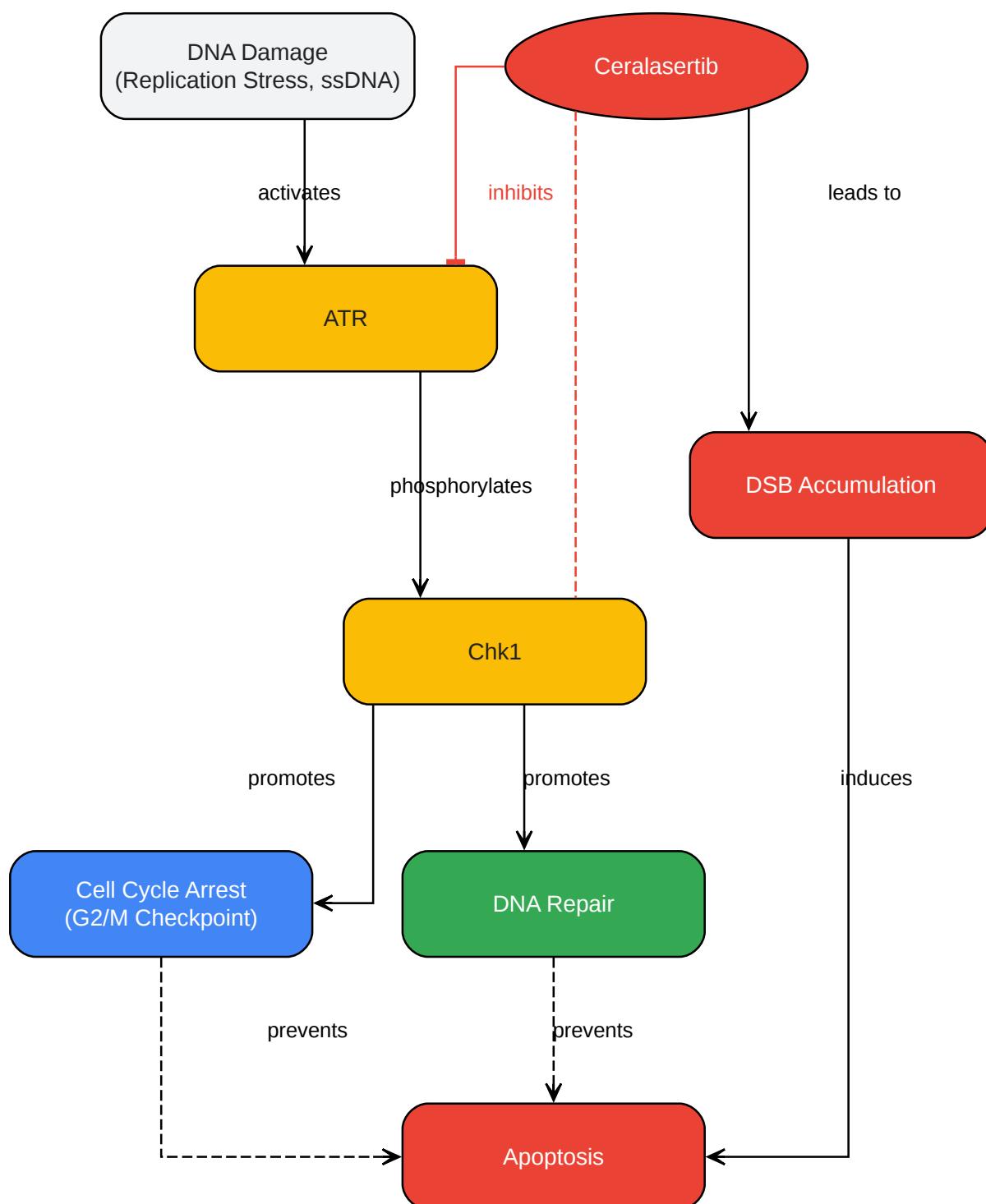
Compound Name: **AZD6738**

Cat. No.: **B8715501**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Ceralasertib (**AZD6738**) is a potent, orally bioavailable, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR) pathway.^{[1][2][3][4]} In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR-mediated checkpoint is crucial for survival.^{[5][6]} By targeting ATR, ceralasertib disrupts DNA damage repair, abrogates cell cycle checkpoints, and promotes synthetic lethality in tumors with specific DDR deficiencies, such as those with mutations in ATM or BRCA genes.^{[2][7]} This technical guide provides an in-depth overview of ceralasertib's mechanism of action, its role in the DDR pathway, and detailed protocols for key experimental assays.

Core Mechanism of Action

Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.^[8] The primary role of ATR is to respond to single-stranded DNA (ssDNA) breaks that arise from replication stress.^[9] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and facilitate DNA repair.^{[9][10]} Ceralasertib's inhibition of ATR prevents the phosphorylation of Chk1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death through mitotic catastrophe, particularly in cancer cells with a high reliance on the ATR pathway.^{[1][6][11]}

The ATR/Chk1 Signaling Pathway and Ceralasertib's Point of Intervention

The ATR/Chk1 pathway is a critical signaling cascade activated in response to DNA damage, particularly replication stress. The pathway is initiated by the detection of ssDNA, which recruits the ATR-ATRIP complex. This leads to the activation of ATR and subsequent phosphorylation of numerous downstream substrates, with Chk1 being a key effector. Activated Chk1 orchestrates the cellular response to DNA damage by regulating cell cycle checkpoints and promoting DNA repair. Ceralasertib directly inhibits the kinase activity of ATR, thereby preventing the activation of Chk1 and the downstream signaling events.

[Click to download full resolution via product page](#)**Figure 1.** Ceralasertib's inhibition of the ATR/Chk1 signaling pathway.

Quantitative Data

In Vitro Potency of Ceralasertib

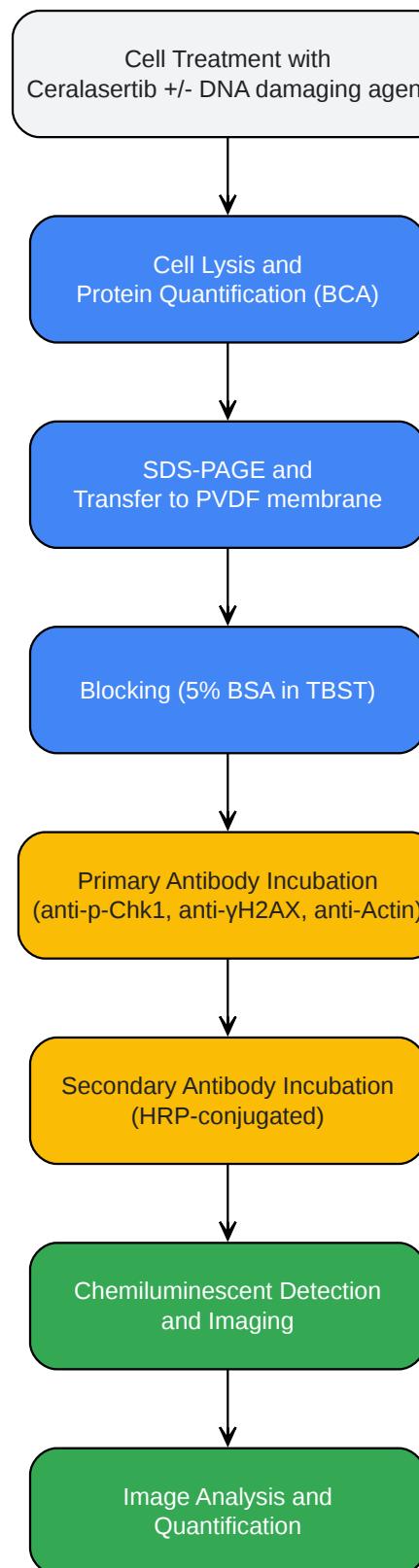
Parameter	Value	Reference
IC50 (ATR kinase)	1 nM	[1] [7] [12] [13]
GI50 (mTOR)	5.7 μ mol/L	[5] [6]

Preclinical Efficacy of Ceralasertib in Combination

Therapy

Cell Line	Combination Agent	Effect	Reference
H460 shATM	Cisplatin (1.0 μ M)	12.59-fold shift in cisplatin IC50	[14]
A549 shATM	Cisplatin (1.0 μ M)	19.45-fold shift in cisplatin IC50	[14]
ATM-deficient H23	NSC 119875	Rapid tumor regression	[1]

Clinical Efficacy of Ceralasertib


Trial Phase	Combination Agent	Patient Population	Response Rate	Reference
Phase I	Paclitaxel	Melanoma (anti-PD1 resistant)	33.3% ORR	[5][6]
Phase I	Olaparib	ATM-mutated tumors	40% CBR	[15]
Phase I	Olaparib	PARP inhibitor-resistant HGSOC	86% CBR	[15]
Phase I (Monotherapy)	-	Advanced solid tumors	8% confirmed PRs, 52% SD	[16]
Phase II (in progress)	Durvalumab or Olaparib	Advanced biliary tract cancer	-	[6][11]

ORR: Overall Response Rate; CBR: Clinical Benefit Rate; PR: Partial Response; SD: Stable Disease; HGSOC: High-Grade Serous Ovarian Cancer.

Experimental Protocols

Western Blotting for Phospho-Chk1 and γH2AX

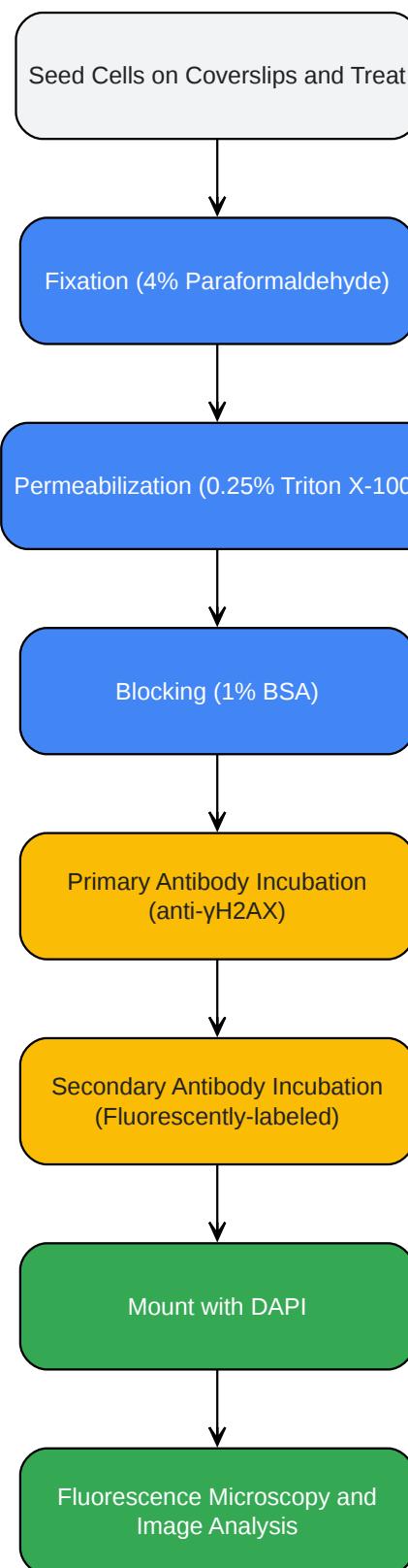
This protocol assesses the inhibition of ATR activity by measuring the phosphorylation of its direct downstream target, Chk1, and the accumulation of DNA double-strand breaks indicated by γH2AX.

[Click to download full resolution via product page](#)

Figure 2. Workflow for Western Blotting of p-Chk1 and γH2AX.

Materials:

- Cancer cell lines of interest
- Ceralasertib
- DNA damaging agent (e.g., hydroxyurea, UV radiation)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti- γ H2AX (Ser139), anti-Actin or GAPDH
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate


Procedure:

- Cell Treatment: Plate cells and treat with desired concentrations of ceralasertib with or without a DNA damaging agent.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μ g of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the γH2AX signal to a loading control.

Immunofluorescence for γH2AX Foci

This assay visualizes and quantifies the formation of DNA double-strand breaks in individual cells.

[Click to download full resolution via product page](#)

Figure 3. Workflow for Immunofluorescence of γH2AX Foci.

Materials:

- Cells grown on coverslips
- Ceralasertib
- Fixation solution (4% paraformaldehyde in PBS)
- Permeabilization buffer (0.25% Triton X-100 in PBS)
- Blocking buffer (1% BSA in PBS)
- Primary antibody: anti- γ H2AX (Ser139)
- Fluorescently-labeled secondary antibody
- DAPI
- Antifade mounting medium

Procedure:

- Cell Treatment: Seed cells on coverslips and treat as required.
- Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.[\[9\]](#)
- Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.[\[1\]](#)
- Blocking: Block with 1% BSA for 30-60 minutes.[\[1\]](#)
- Primary Antibody Incubation: Incubate with anti- γ H2AX antibody for 1 hour at room temperature or overnight at 4°C.[\[1\]](#)
- Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour.
- Mounting: Mount coverslips on slides with mounting medium containing DAPI.

- Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of ceralasertib on cell viability by measuring ATP levels.

Materials:

- Cancer cell lines
- Ceralasertib
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

- Cell Seeding: Seed cells in opaque-walled 96-well plates.
- Treatment: Treat cells with a range of ceralasertib concentrations for 72 hours.[\[15\]](#)
- Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent.[\[15\]](#)[\[17\]](#)
- Incubation and Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[\[15\]](#)[\[17\]](#)
- Measurement: Record luminescence using a plate reader.
- Analysis: Calculate cell viability relative to untreated controls and determine the GI50 value.

Clonogenic Survival Assay

This assay assesses the long-term effect of ceralasertib on the ability of single cells to form colonies.

Materials:

- Cancer cell lines
- Ceralasertib
- 6-well plates
- Crystal violet staining solution
- Fixing solution (e.g., methanol/acetic acid)

Procedure:

- Cell Seeding: Plate a known number of cells in 6-well plates.
- Treatment: Treat cells with ceralasertib for a specified duration.
- Colony Formation: Incubate the plates for 1-3 weeks until visible colonies are formed.[\[16\]](#)
- Fixing and Staining: Fix the colonies with fixing solution and stain with crystal violet.[\[16\]](#)
- Colony Counting: Count the number of colonies containing at least 50 cells.
- Analysis: Calculate the surviving fraction for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following ceralasertib treatment.

Materials:

- Cancer cell lines
- Ceralasertib
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution with RNase A

Procedure:

- Cell Treatment: Treat cells with ceralasertib for the desired time.
- Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol.[[11](#)]
- Staining: Resuspend fixed cells in PI staining solution.[[11](#)]
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Ceralasertib is a promising anti-cancer agent that effectively targets the ATR kinase, a key component of the DNA damage response pathway. Its ability to induce synthetic lethality in tumors with specific DDR defects and to synergize with other DNA-damaging agents highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action and efficacy of ceralasertib and other ATR inhibitors in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceralasertib - NCI [dctd.cancer.gov]
- 5. benchchem.com [benchchem.com]

- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. OUH - Protocols [ous-research.no]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceralasertib: A Technical Guide to its Role in the DNA Damage Response Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8715501#ceralasertib-s-role-in-the-dna-damage-response-ddr-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com